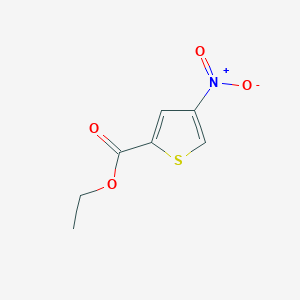

Ethyl 4-nitrothiophene-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-nitrothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c1-2-12-7(9)6-3-5(4-13-6)8(10)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNYYCSQRYKZID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CS1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Nitration of Ethyl Thiophene-2-Carboxylate

Principle : The electron-withdrawing ester group at position 2 directs electrophilic nitration to the 4-position of the thiophene ring.

Procedure :

-

Ethyl thiophene-2-carboxylate is dissolved in concentrated sulfuric acid.

-

Fuming nitric acid (HNO₃) is added dropwise at 0–5°C to minimize side reactions.

-

The mixture is stirred for 30–60 minutes, then quenched with ice water to precipitate the product.

Data :

| Nitrating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | H₂SO₄ | 0–5 | 67–75 | 95+ | |

| HNO₃/Ac₂O | Acetic acid | 0–10 | 58 | 90 |

Advantages : High regioselectivity due to the ester’s directing effect.

Limitations : Exothermic reaction requires precise temperature control to avoid dinitration or ring degradation.

Nitration Using Nitronium Salts

Principle : Nitronium tetrafluoroborate (NO₂BF₄) provides a stable source of NO₂⁺ ions, enabling milder conditions.

Procedure :

-

Ethyl thiophene-2-carboxylate is reacted with NO₂BF₄ in acetonitrile at 20–25°C.

-

The reaction is complete within 2–4 hours, followed by aqueous workup.

Data :

Advantages : Reduced side reactions; suitable for acid-sensitive substrates.

Limitations : Higher cost of nitronium salts limits industrial scalability.

Microchannel Reactor-Assisted Nitration

Principle : Continuous-flow microreactors enhance heat/mass transfer, improving safety and selectivity.

Procedure :

-

A solution of ethyl thiophene-2-carboxylate in H₂SO₄ and HNO₃/H₂SO₄ mixed acid is pumped into a microchannel reactor.

-

Residence time: 1–15 minutes at 0–40°C.

Data :

Advantages : Rapid heat dissipation prevents thermal runaway; scalability for high-throughput production.

Limitations : Initial setup costs and potential clogging with viscous reagents.

Esterification of 4-Nitrothiophene-2-Carboxylic Acid

Principle : Pre-nitrated thiophene-2-carboxylic acid is esterified with ethanol.

Procedure :

-

4-Nitrothiophene-2-carboxylic acid is refluxed with ethanol and H₂SO₄ (catalyst).

-

Reaction time: 12–24 hours; yield optimized via Dean-Stark trap for water removal.

Data :

Advantages : Avoids direct handling of volatile nitrating agents.

Limitations : Multi-step process lowers overall efficiency.

Comparative Analysis of Methods

| Method | Yield (%) | Safety | Scalability | Cost |

|---|---|---|---|---|

| Direct Nitration | 67–75 | Moderate | High | Low |

| Nitronium Salts | 75 | High | Moderate | High |

| Microchannel Reactor | 89 | High | High | Moderate |

| Esterification | 82 | High | Moderate | Moderate |

Mechanistic Insights

-

Regioselectivity : The ester group at position 2 deactivates the thiophene ring, directing nitration to the 4-position via sigma-complex stabilization.

-

Side Reactions : Over-nitration or oxidation can occur at elevated temperatures (>40°C), forming 3,4-dinitro derivatives or sulfone byproducts.

Industrial and Environmental Considerations

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-nitrothiophene-2-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Ester Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Reduction: Ethyl 4-aminothiophene-2-carboxylate.

Substitution: Various substituted thiophene derivatives.

Ester Hydrolysis: 4-nitrothiophene-2-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-nitrothiophene-2-carboxylate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and ester groups.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of ethyl 4-nitrothiophene-2-carboxylate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In substitution reactions, the nitro group acts as a leaving group, allowing nucleophiles to attack the thiophene ring. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Key structural analogs of ethyl 4-nitrothiophene-2-carboxylate include derivatives with substitutions at positions 3, 4, or 5 of the thiophene ring, as well as variations in the ester or nitro groups. Below is a comparative analysis based on available

Physicochemical and Reactivity Trends

- Electron-Withdrawing Effects : The nitro group at C4 in this compound and its analogs (e.g., Wu-5 ) deactivates the thiophene ring, directing further substitutions to specific positions.

- Solubility : Ester-containing derivatives (e.g., Wu-5 ) exhibit better solubility in polar aprotic solvents (e.g., DMSO) compared to carboxylic acid analogs (e.g., CAS 89166-85-8 ).

- Functionalization Potential: Chloro-substituted analogs (e.g., CAS 89640-03-9 ) are intermediates in Suzuki-Miyaura coupling, while amino-substituted derivatives (e.g., CAS 910077-00-8 ) serve as precursors for amide or imine formation.

Q & A

Q. What are the common synthetic routes for Ethyl 4-nitrothiophene-2-carboxylate, and how can reaction conditions be optimized for high yield?

Methodological Answer: this compound is typically synthesized via multi-step organic reactions. A representative approach involves:

Nitration of thiophene derivatives : Direct nitration of ethyl thiophene-2-carboxylate using mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the 4-position.

Esterification : If starting from thiophene-2-carboxylic acid, esterification with ethanol under acid catalysis (e.g., H₂SO₄) yields the ethyl ester.

Purification : Recrystallization from ethanol or column chromatography to isolate the product.

Q. Optimization Strategies :

- Temperature Control : Nitration is exothermic; maintaining low temperatures (0–5°C) prevents side reactions like oxidation or ring degradation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nitro group orientation .

- Catalyst Use : Lewis acids like FeCl₃ enhance regioselectivity during nitration .

Table 1 : Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–75 | |

| Esterification | EtOH, H₂SO₄, reflux | 85–90 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- ¹H NMR :

- Thiophene protons appear as doublets (δ 7.2–7.5 ppm for H-3 and H-5).

- Ethyl ester groups show a quartet (δ 4.3 ppm, CH₂) and triplet (δ 1.3 ppm, CH₃) .

- ¹³C NMR :

- Carboxylate carbon at δ 165–170 ppm; nitro group deshields adjacent carbons (δ 125–135 ppm) .

- IR :

- Strong C=O stretch at ~1700 cm⁻¹; asymmetric NO₂ stretch at ~1520 cm⁻¹ .

- Mass Spectrometry :

- Molecular ion peak [M+H]⁺ at m/z 215.2 (C₇H₇NO₄S) .

Best Practices : Use a combination of NMR, IR, and HRMS for unambiguous structural confirmation. For crystalline derivatives, X-ray diffraction (e.g., SHELX refinement) resolves stereoelectronic effects .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilic Centers : Atomic charges and Fukui indices identify C-5 as the most electrophilic site due to nitro group electron withdrawal .

- Reaction Pathways : Transition state analysis reveals energy barriers for nucleophilic attack (e.g., by amines or alkoxides).

- Solvent Effects : Polarizable continuum models (PCM) simulate solvent polarity’s impact on reaction rates .

Case Study : DFT predicts that substitution at C-5 proceeds via a two-step mechanism (addition-elimination), validated by experimental kinetics .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer: Discrepancies in X-ray data (e.g., bond lengths or angles) may arise from:

- Disorder in Crystal Lattice : Use SHELXL’s PART instruction to model disordered atoms .

- Twinned Crystals : Apply Hooft parameter refinement or twin-law corrections in SHELX .

- Thermal Motion Artifacts : Anisotropic displacement parameter (ADP) analysis differentiates static disorder from dynamic motion .

Validation : Cross-check with spectroscopic data (e.g., NMR NOE for spatial proximity) and computational geometry optimization .

Q. How does the nitro group influence the biological activity of this compound derivatives?

Methodological Answer:

- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, facilitating interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .

- Structure-Activity Relationship (SAR) :

- Antimicrobial Activity : Derivatives with electron-deficient thiophene rings show increased inhibition of bacterial enoyl-ACP reductase .

- Cytotoxicity : Nitro reduction to amino groups (via nitroreductases) can generate reactive intermediates for anticancer activity .

Q. Experimental Design :

Synthesize analogs with varying substituents (e.g., Cl, OMe at C-3).

Test in vitro against target enzymes/cell lines.

Correlate IC₅₀ values with Hammett σ constants to quantify electronic effects .

Q. What advanced analytical methods ensure purity assessment of this compound in complex matrices?

Methodological Answer:

- HPLC-DAD/HRMS : Reverse-phase C18 columns (ACN/H₂O gradient) resolve impurities; HRMS identifies trace byproducts (e.g., di-nitrated isomers) .

- Thermogravimetric Analysis (TGA) : Detects solvent residues or decomposition products (>99% purity threshold) .

- X-ray Powder Diffraction (XRPD) : Confirms polymorphic purity in bulk samples .

Data Analysis : Use multivariate statistics (e.g., PCA) to differentiate batch variations in industrial-scale syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.